3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-7-fluoro-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-3-24-13-5-7-14(8-6-13)25(22,23)17-11-20(2)16-10-12(19)4-9-15(16)18(17)21/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUSSODQEXXSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=CC(=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization for Quinoline Core Formation
The Gould-Jacobs reaction enables quinoline synthesis through thermal cyclization of anilines and β-keto esters . For the target compound, this method requires:
- 7-Fluoro-substituted aniline : 2-Amino-4-fluorobenzoic acid serves as a starting material.
- β-Keto ester with a sulfonyl precursor : Methyl 3-(4-ethoxyphenylthio)acetoacetate is prepared by thioetherification of methyl acetoacetate with 4-ethoxyphenylthiol.
Procedure :
- React 2-amino-4-fluorobenzoic acid with methyl 3-(4-ethoxyphenylthio)acetoacetate in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.
- Cyclization yields 7-fluoro-3-(4-ethoxyphenylthio)-1-methylquinolin-4(1H)-one .
- Oxidize the thioether to sulfonyl using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (0°C to RT, 2 hours).
Key Data :
Sonogashira Coupling and Acid-Mediated Cyclization
Adapting methodologies from modular quinoline syntheses, a three-component coupling strategy is viable:
- Imidoylative Sonogashira coupling : React o-bromo-4-fluoroaniline with 4-ethoxyphenylsulfonylacetylene and tert-butyl isocyanide under palladium/copper catalysis.
- Acid-mediated cyclization : Treat the alkyne intermediate with 2 M HCl to form the quinoline core.
Procedure :
- Combine o-bromo-4-fluoroaniline (1.0 mmol), 4-ethoxyphenylsulfonylacetylene (2.0 mmol), and tert-butyl isocyanide (1.25 mmol) with Pd(PPh₃)₄ (5 mol%) and CuBr (15 mol%) in DMF at 90°C for 16 hours.
- Add HCl (4 mL, 2 M) and stir for 15 minutes to induce cyclization.
- Isolate the product via extraction (CH₂Cl₂) and column chromatography.
Key Data :
Direct Sulfonation via Halogen-Disulfide Exchange
Comparative Analysis of Synthetic Routes
Optimization and Reaction Conditions
- Solvent Effects : Nitrile solvents (acetonitrile) enhance disulfide reactivity, while DMF improves Sonogashira coupling efficiency.
- Oxidizing Agents : m-CPBA outperforms H₂O₂ in sulfone formation due to milder conditions.
- Temperature Control : Cyclization at 90°C minimizes side reactions in Sonogashira methods.
Challenges and Limitations
- Regioselectivity : Directing sulfonation to position 3 requires careful substrate design.
- Functional Group Compatibility : The methyl group on nitrogen necessitates protective strategies during cyclization.
- Scale-up : Sonogashira couplings face challenges in catalyst recovery and cost.
Chemical Reactions Analysis
Reduction Reactions
The ketone group at position 4 undergoes selective reduction under catalytic hydrogenation (H₂/Pd-C) or borohydride (NaBH₄) conditions. For example:
Reaction :
Outcome :
Reduction yields a secondary alcohol, enhancing solubility and enabling further derivatization via esterification or glycosylation.
Nucleophilic Substitution at Sulfonyl Group
The sulfonyl moiety (-SO₂-) acts as an electron-deficient site for nucleophilic attack.
These substitutions modulate electronic properties and biological target interactions .
Acidic Hydrolysis:
The ethoxy group on the phenyl ring hydrolyzes under refluxing HCl (6M) to yield a phenolic derivative:
Application : Generates a reactive phenol for coupling reactions (e.g., forming sulfonate esters).
Basic Hydrolysis:
The sulfonyl group resists hydrolysis under mild bases but degrades in strong alkaline conditions (NaOH 10M, 100°C), producing sulfonic acid byproducts.
Electrophilic Aromatic Substitution
The fluorinated quinoline ring undergoes nitration and sulfonation at position 5 or 8 due to electron-withdrawing effects of fluorine.
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one |
| Sulfonation | SO₃/H₂SO₄, 50°C | 8-Sulfo-3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one |
These modifications enhance polarity and metal-chelating capacity.
Oxidation Reactions
The dihydroquinolin-4-one system oxidizes to a fully aromatic quinoline under MnO₂ or DDQ:
Reaction :
Outcome :
Aromatization increases planarity, improving DNA intercalation potential in antimicrobial applications .
Comparative Reactivity Table
| Functional Group | Reaction Susceptibility | Key Modifications |
|---|---|---|
| Ketone (C=O) | High (reduction) | Alcohol formation |
| Sulfonyl (-SO₂-) | Moderate (nucleophilic substitution) | Amine/thiol derivatives |
| Ethoxy (-OCH₂CH₃) | Low (acid hydrolysis) | Phenol generation |
| Fluoro (F) | Low (direct substitution) | Requires harsh conditions |
Mechanistic Insights
-
Steric Effects : The methyl group at position 1 hinders reactions at adjacent sites, directing substitutions to positions 5 and 8.
-
Electronic Effects : Electron-withdrawing sulfonyl and fluoro groups deactivate the quinoline ring, favoring meta-substitution in electrophilic reactions .
This reactivity profile positions the compound as a versatile scaffold for developing antimicrobial and anticancer agents.
Scientific Research Applications
3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one can be contextualized against analogous quinolin-4(1H)-ones (Table 1). Key differences in substituents, physicochemical properties, and biological implications are highlighted below.
Table 1: Structural and Functional Comparison of Selected Quinolin-4(1H)-ones
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 4-ethoxyphenylsulfonyl group likely confers higher logP (lipophilicity) compared to the 3-chlorophenylsulfonyl analog , but lower than non-sulfonylated derivatives like 2-(3,4-dimethoxyphenyl)-7-fluoro-3-hydroxyquinolin-4(1H)-one, where polar hydroxy and methoxy groups reduce logP . Ethoxy groups balance lipophilicity and steric effects, whereas chloro substituents (e.g., in ) introduce electronegativity but less bulk .
Biological Implications: The diethylamino group in the 892759-89-6 analog may enhance solubility and target binding via hydrogen bonding, contrasting with the target compound’s reliance on sulfonyl-mediated interactions. Fluorine at position 7 (common in all compounds) improves metabolic stability and modulates electronic effects on the quinoline core .
Cyclopropyl and benzyl substituents (e.g., in ) may offer superior stability or easier synthetic routes.
Research Findings and Implications
- Crystallographic Analysis : SHELX software has been pivotal in resolving structures of related compounds, aiding in understanding substituent effects on molecular packing and stability.
- Future Directions : Modifying the sulfonyl group (e.g., replacing ethoxy with smaller alkoxy groups) or adjusting the N<sup>1</sup> substituent (e.g., cyclopropyl ) could improve synthetic feasibility and biological performance.
Biological Activity
The compound 3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one (CAS Number: 1326915-46-1) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 357.39 g/mol
- Chemical Structure : Chemical Structure
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.
Case Study Findings :
A study evaluated the compound's effectiveness against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. The results showed:
| Cell Line | Concentration (µM) | Cell Viability (%) | GI50 (µM) |
|---|---|---|---|
| MDA-MB-231 | 10 | 72 | 35 |
| PC-3 | 15 | 56 | 28 |
| MRC-5 (control) | 15 | >82 | - |
The compound demonstrated a GI50 value of 28 µM against PC-3 cells, indicating potent cytotoxicity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A comparative study on various quinoline derivatives revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Candida albicans | 125 |
These findings suggest that the compound possesses moderate antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis pathways, leading to cell death.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one, and what parameters critically influence yield and purity?
- Methodology : Multi-step synthesis typically involves sulfonation, fluorination, and substitution reactions. For example, the quinoline core is first functionalized with a sulfonyl group (e.g., using 4-ethoxyphenylsulfonyl chloride), followed by fluorination at the 7-position (via electrophilic substitution) and methylation at the 1-position. Reaction optimization includes:
- Temperature : Controlled heating (80–120°C) for sulfonation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Catalysts : Lewis acids (e.g., AlCl₃) for regioselective fluorination .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonation | 4-Ethoxyphenylsulfonyl chloride, DMF, 100°C | 65–70 | ≥95% |
| Fluorination | F₂ gas, AlCl₃, CH₂Cl₂, 0°C | 50–55 | ≥90% |
| Methylation | CH₃I, K₂CO₃, acetone, reflux | 85–90 | ≥98% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at C3, fluorine at C7). Key markers:
- ¹H NMR : Singlet for methyl group (δ ~3.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .
- FT-IR : Sulfonyl S=O stretch (1350–1150 cm⁻¹) and quinolinone C=O (1680–1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?
- Methodology : Density Functional Theory (DFT) calculations optimize geometry and electronic properties. Key applications:
- Reactivity : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
- Binding affinity : Docking studies with protein kinases (e.g., EGFR) using software like AutoDock Vina .
- Example : DFT predicts strong hydrogen bonding between the sulfonyl group and kinase active sites (ΔG ~-9.2 kcal/mol) .
Q. What experimental strategies can elucidate the compound’s mechanism of action in kinase inhibition?
- Methodology :
- Kinase assays : Use ADP-Glo™ to measure inhibition of ATP binding in kinases (e.g., CDK2, EGFR) .
- Crystallography : Co-crystallize the compound with target kinases to resolve binding modes (e.g., SHELX for structure refinement) .
- Controls : Include staurosporine as a positive control and DMSO as a vehicle control .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology : Synthesize derivatives via:
- Substitution : Replace 4-ethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance kinase affinity .
- Ring modification : Replace quinolinone with isoquinoline to assess scaffold flexibility .
- Assays : Test derivatives in cytotoxicity (MTT assay) and kinase inhibition (IC₅₀ determination) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Standardization : Use consistent assay conditions (e.g., cell line: HeLa vs. HEK293; ATP concentration: 10 μM).
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Example : Discrepancies in IC₅₀ (e.g., 0.5 μM vs. 2.0 μM) may arise from differences in cell permeability or assay readouts .
Data Contradiction Analysis Example
Issue : Conflicting reports on the compound’s solubility in aqueous buffers.
- Resolution :
- Experimental design : Measure solubility in PBS (pH 7.4) vs. DMSO/PBS mixtures using UV-Vis spectroscopy (λmax ~320 nm).
- Findings : Solubility increases from 0.1 mg/mL (PBS) to 5 mg/mL (10% DMSO), explaining variability in biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
